molecular formula C21H34N4S B2420229 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-41-5

1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

Cat. No.: B2420229
CAS No.: 868228-41-5
M. Wt: 374.59
InChI Key: VKSBBIVKECNHLR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclohexyl group, a piperazine ring, and a thiourea moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine with cyclohexyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in the inflammatory response. For example, it has been shown to inhibit the activity of myeloperoxidase and reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

Comparison with Similar Compounds

1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4S/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3,5-6,9-10,17,19-20H,4,7-8,11-16H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSBBIVKECNHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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